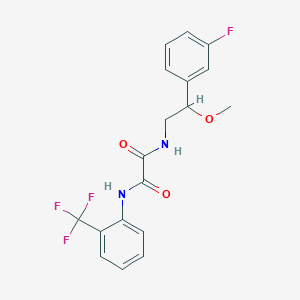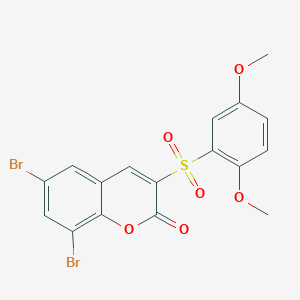
6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one, also known as DBDMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBDMH is a halogenated organic compound that belongs to the class of chromones, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate photosensitizing agents.
In material science, 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one has been used as a precursor for the synthesis of novel organic compounds with potential applications in optoelectronics and organic electronics. 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one has also been studied for its potential use as a flame retardant in polymers due to its high thermal stability and flame retardant properties.
In environmental science, 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one has been investigated for its potential use as a disinfectant in water treatment. 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to exhibit potent antimicrobial activity against various microorganisms, including bacteria, viruses, and fungi.
Mecanismo De Acción
The mechanism of action of 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for cell growth and proliferation. 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one has also been shown to inhibit the activity of various kinases, including PI3K, AKT, and mTOR, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to exhibit potent anticancer activity in vitro and in vivo. 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting various enzymes and signaling pathways that are essential for cell growth and proliferation. 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one has also been shown to exhibit potent antimicrobial activity against various microorganisms, including bacteria, viruses, and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one in lab experiments include its relative ease of synthesis, potent biological activity, and diverse applications in various fields. The limitations of using 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one. One potential direction is the development of novel derivatives of 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one with improved biological activity and solubility. Another potential direction is the investigation of the mechanism of action of 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one in more detail to identify new targets for drug development. Additionally, the use of 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one as a flame retardant in polymers and as a disinfectant in water treatment could be further explored.
Métodos De Síntesis
The synthesis of 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one involves the reaction of 6,8-dibromo-2H-chromen-2-one with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a strong acid to yield 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one. The synthesis of 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one is relatively simple and can be carried out in a laboratory setting using standard techniques.
Propiedades
IUPAC Name |
6,8-dibromo-3-(2,5-dimethoxyphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2O6S/c1-23-11-3-4-13(24-2)14(8-11)26(21,22)15-6-9-5-10(18)7-12(19)16(9)25-17(15)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWUVJWUMRZVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

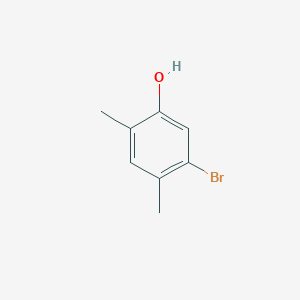

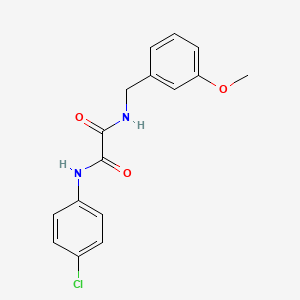

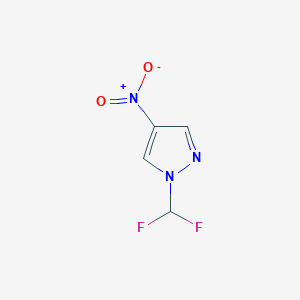
![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2898486.png)
![(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide](/img/structure/B2898487.png)
![2,3-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2898488.png)
![(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2898491.png)
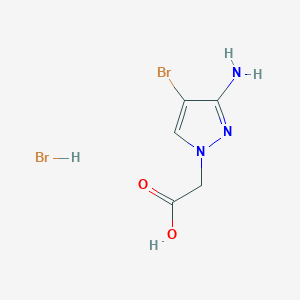
![Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2898493.png)
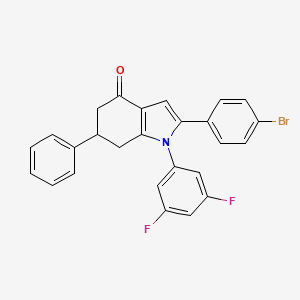
![(Z)-2-(furan-2-ylmethylene)-8-(2-methoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2898498.png)
